
1,8-二乙炔基萘
描述
1,8-Diethynylnaphthalene is an organic compound with the molecular formula C₁₄H₈. It is a derivative of naphthalene, where two ethynyl groups are attached at the 1 and 8 positions of the naphthalene ring. This compound is known for its unique electronic properties and is used in various scientific research applications.
科学研究应用
1,8-Diethynylnaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the study of conjugated systems and electronic materials.
Biology: While its direct applications in biology are limited, derivatives of 1,8-diethynylnaphthalene are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of naphthalene derivatives, including 1,8-diethynylnaphthalene.
Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Diethynylnaphthalene can be synthesized through several methods. One common method involves the reaction of 1,8-dibromonaphthalene with acetylene gas in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the acetylene groups to the naphthalene ring.
Another method involves the use of 1,8-diiodonaphthalene, which reacts with trimethylsilylacetylene in the presence of a copper(I) iodide and palladium(II) acetate catalyst system. The trimethylsilyl protecting group is then removed using a fluoride source, such as tetrabutylammonium fluoride, to yield 1,8-diethynylnaphthalene.
Industrial Production Methods
While specific industrial production methods for 1,8-diethynylnaphthalene are not well-documented, the synthesis methods mentioned above can be scaled up for industrial production. The use of palladium-catalyzed coupling reactions is common in the chemical industry for the production of various organic compounds.
化学反应分析
Types of Reactions
1,8-Diethynylnaphthalene undergoes several types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds in the ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of triple bonds.
Substitution: Halogenation reagents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
Oxidation: The oxidation of 1,8-diethynylnaphthalene can yield 1,8-naphthalenedione.
Reduction: The reduction of the ethynyl groups can produce 1,8-diethylnaphthalene.
Substitution: Halogenation can yield 1,8-dihalonaphthalene derivatives.
作用机制
The mechanism of action of 1,8-diethynylnaphthalene is primarily related to its electronic properties. The ethynyl groups introduce conjugation into the naphthalene ring system, which can affect the compound’s reactivity and interactions with other molecules. The conjugated system can participate in various chemical reactions, including electron transfer processes, making it valuable in the study of electronic materials and conductive polymers.
相似化合物的比较
Similar Compounds
1,4-Diethynylnaphthalene: Similar to 1,8-diethynylnaphthalene but with ethynyl groups at the 1 and 4 positions.
1,5-Diethynylnaphthalene: Ethynyl groups are attached at the 1 and 5 positions.
1,6-Diethynylnaphthalene: Ethynyl groups are attached at the 1 and 6 positions.
Uniqueness
1,8-Diethynylnaphthalene is unique due to the specific positioning of the ethynyl groups at the 1 and 8 positions, which introduces a distinct electronic structure and reactivity compared to other diethynylnaphthalene isomers. This unique positioning can influence the compound’s chemical behavior and its applications in various fields.
属性
IUPAC Name |
1,8-diethynylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8/c1-3-11-7-5-9-13-10-6-8-12(4-2)14(11)13/h1-2,5-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENBVLHUZUIOSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1C(=CC=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939373 | |
| Record name | 1,8-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18067-44-2, 67665-34-3 | |
| Record name | 1,8-Diethynylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018067442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Diethynylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067665343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Diethynylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,8-Diethynylnaphthalene possesses two ethynyl groups (-C≡CH) attached to the 1 and 8 positions of a naphthalene ring. This arrangement leads to a significant transannular interaction between the triple bonds. [, ] This interaction influences the molecule's electronic structure and reactivity, making it a valuable building block for various organic syntheses.
A: 1,8-Diethynylnaphthalene serves as a key precursor for synthesizing conjugated polymers, particularly poly(1,8-diethynylnaphthalene). [, ] These polymers exhibit interesting electronic and optical properties, potentially leading to applications in organic electronics and photonics.
A: Researchers have successfully employed 1,8-Diethynylnaphthalene in palladium-catalyzed cycloadditions with aryl iodides. [] This reaction provides an efficient route to benzo[k]fluoranthene derivatives, a class of polycyclic aromatic hydrocarbons with potential applications in organic electronics and optoelectronics.
A: 1,8-Diethynylnaphthalene undergoes cyclopolymerization in the presence of specific catalytic systems, such as those based on molybdenum complexes. [] This process can yield polymers with unique structures, including those incorporating 1,2-cyclopent-2-enylenvinylene units. These polymers display intriguing properties like conductivity and thermoresponsiveness, highlighting the potential of 1,8-Diethynylnaphthalene in advanced materials science.
A: When incorporated as a bridging ligand in dinuclear platinum(II) terpyridyl complexes, 1,8-Diethynylnaphthalene facilitates a face-to-face arrangement of the two square-planar Pt(II) units within the same molecule. [] This arrangement, uncommon for such complexes, is attributed to the rigid and pre-organized nature of 1,8-Diethynylnaphthalene. This structural feature can have implications for the photophysical and electrochemical properties of these complexes.
A: Researchers have extensively utilized He(I) photoelectron spectroscopy (PES) to investigate the electronic structure and transannular interactions in 1,8-Diethynylnaphthalene and its derivatives. [, ] This technique provides valuable insights into the energy levels of molecular orbitals, aiding in understanding the reactivity and properties of these compounds.
A: Yes, theoretical studies using semi-empirical molecular orbital (MO) calculations, such as MINDO/3, have been conducted on 1,8-Diethynylnaphthalene. [] These calculations help interpret experimental data, elucidate the nature of transannular interactions, and predict molecular properties. Additionally, density functional theory (DFT) computations have been used to investigate the electronic and structural properties of benzo[k]fluoranthene-based linear acenes derived from 1,8-diethynylnaphthalene. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[ethyl(2-methylpropoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B91726.png)

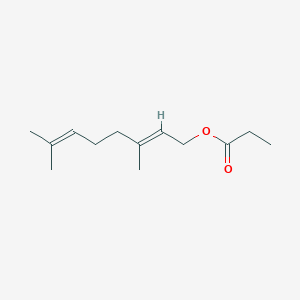
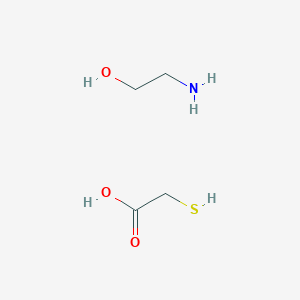
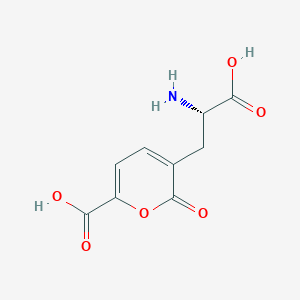

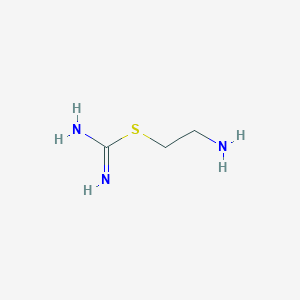
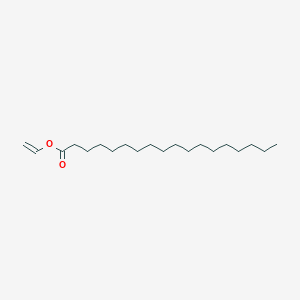
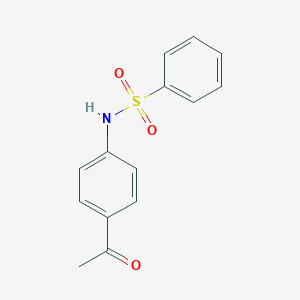
![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)
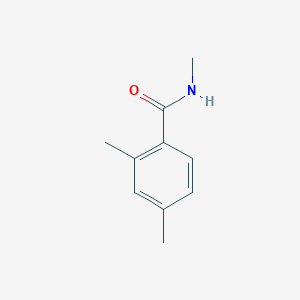
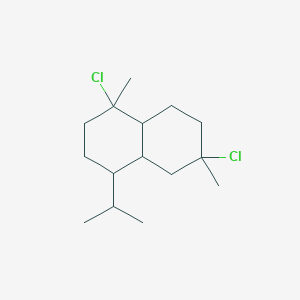
![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)

